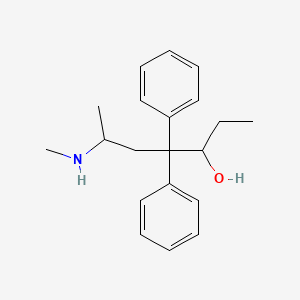
6-(Methylamino)-4,4-diphenyl-3-heptanol
Übersicht
Beschreibung
6-(Methylamino)-4,4-diphenyl-3-heptanol is an organic compound that belongs to the class of secondary amines and alcohols It is characterized by the presence of a methylamino group attached to the sixth carbon of a heptanol chain, which also contains two phenyl groups at the fourth carbon
Wirkmechanismus
Target of Action
Normethadol, also known as 6-(methylamino)-4,4-diphenylheptan-3-ol or 6-(Methylamino)-4,4-diphenyl-3-heptanol, primarily targets the opioid receptors in the body . These receptors play a crucial role in pain perception and cough reflex.
Mode of Action
Normethadol acts by activating the central opioid receptors in the medulla to suppress the cough reflex . It also likely activates peripheral opioid receptors to inhibit signaling by irritant receptors of the airway .
Biochemical Pathways
It is known that the activation of opioid receptors can lead to a decrease in the release of neurotransmitters, thereby reducing the perception of pain and suppressing the cough reflex .
Pharmacokinetics
It is known that the compound has abioavailability of 100% . The metabolism of normethadol occurs in the liver, and it has an elimination half-life of 14 days . The compound is excreted in the urine .
Result of Action
The activation of opioid receptors by normethadol results in the suppression of the cough reflex and potentially the inhibition of signaling by irritant receptors of the airway . The toxic effects of normethadol are similar to those of other opioids, and it can produce respiratory depression, depression of central nervous system function, and constipation .
Action Environment
The action, efficacy, and stability of normethadol can be influenced by various environmental factors. It is known that various factors, including genetics, nutrition, and exposure to other environmental pollutants, can influence the response to opioid medications .
Biochemische Analyse
Biochemical Properties
Normethadol interacts with central opioid receptors in the medulla to suppress the cough reflex . It likely activates peripheral opioid receptors to inhibit signaling by irritant receptors of the airway .
Cellular Effects
The cellular effects of Normethadol are primarily related to its role as an opioid antitussive. It suppresses coughing by activating central and peripheral opioid receptors . This influences cell function by modulating the signaling pathways associated with the cough reflex .
Molecular Mechanism
Normethadol exerts its effects at the molecular level by activating opioid receptors. These receptors are G protein-coupled receptors that inhibit the release of neurotransmitters when activated . This results in the suppression of the cough reflex .
Temporal Effects in Laboratory Settings
As an opioid, it is expected to have a rapid onset of action with effects diminishing over time due to metabolic processes .
Dosage Effects in Animal Models
As an opioid, it is expected that higher doses would result in more pronounced effects, potentially leading to adverse effects such as respiratory depression .
Metabolic Pathways
Opioids are generally metabolized in the liver through processes such as glucuronidation .
Transport and Distribution
Opioids are generally believed to be distributed throughout the body, crossing the blood-brain barrier to exert their effects on the central nervous system .
Subcellular Localization
As an opioid, it is expected to interact with opioid receptors, which are located on the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-4,4-diphenyl-3-heptanol can be achieved through several synthetic routes. One common method involves the alkylation of 4,4-diphenyl-3-heptanol with methylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of methylamine under controlled temperature conditions.
Another approach involves the reductive amination of 4,4-diphenyl-3-heptanone with methylamine. This method uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon to facilitate the reduction of the imine intermediate to the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylamino)-4,4-diphenyl-3-heptanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride.
Acylation: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 6-(Methylamino)-4,4-diphenyl-3-heptanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Acylation: Amides derived from the corresponding acylating agent.
Wissenschaftliche Forschungsanwendungen
6-(Methylamino)-4,4-diphenyl-3-heptanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Diphenyl-3-heptanol: Lacks the methylamino group, resulting in different chemical reactivity and biological activity.
6-(Dimethylamino)-4,4-diphenyl-3-heptanol: Contains an additional methyl group on the amino nitrogen, which can affect its steric and electronic properties.
6-(Ethylamino)-4,4-diphenyl-3-heptanol: Has an ethyl group instead of a methyl group, leading to variations in its chemical behavior and biological interactions.
Uniqueness
6-(Methylamino)-4,4-diphenyl-3-heptanol is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties. This functional group allows for selective interactions with molecular targets and enables the compound to participate in a variety of chemical reactions, making it a valuable tool in research and industrial applications.
Eigenschaften
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZLQYJZQVHXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50638514 | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50638514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4040-59-9, 39780-78-4 | |
| Record name | NSC408796 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC167956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50638514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[1,1'-Biphenyl]-2-yl(phenyl)sulfane](/img/structure/B3052269.png)

![N-[4-(methylamino)phenyl]acetamide](/img/structure/B3052272.png)

